Method 1: [, ] This method utilizes a multi-step synthesis starting with (+)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine. The process involves reacting the starting material with a functional derivative of benzoic acid, followed by protection of the hydroxyl group with dihydropyran. Subsequent steps include methylation using dimethyl sulfate, deprotection, treatment with a functional derivative of benzenesulfonic acid, and finally, reaction with 4-acetylamino-4-phenylpiperidine in a polar aprotic solvent.
Method 2: [] This method focuses on the synthesis of the (S)-enantiomer, a key intermediate in the production of repaglinide, an insulin secretagogue. It starts with o-fluorobenzaldehyde, which undergoes a series of reactions including oximation, dehydration, nucleophilic substitution with piperidine, Grignard reaction with i-butyl magnesium bromide, and reduction with sodium borohydride to obtain the racemic mixture. The desired (S)-enantiomer is then isolated via resolution using N-acetyl-L-glutamic acid followed by hydrolysis with sodium hydroxide.
While the precise mechanism of action for 3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride remains largely unknown, its structural similarities to other benzamide derivatives, especially those with documented activity on dopamine and serotonin receptors, offer potential insights. [, , , ]
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1